N-(3-Aminopropyl)octanamide

説明

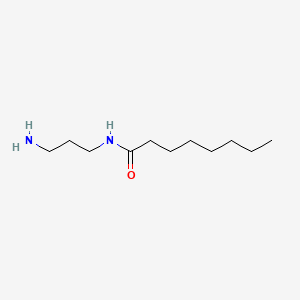

N-(3-Aminopropyl)octanamide: is an organic compound with the molecular formula C11H24N2O . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an octanamide backbone with an aminopropyl substituent. It has a molecular weight of approximately 200.32 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)octanamide typically involves the reaction of octanoyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Octanoyl chloride+3-Aminopropylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: N-(3-Aminopropyl)octanamide can undergo various types of chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of octanoic acid.

Reduction: Formation of octylamine.

Substitution: Formation of various substituted amides depending on the reagents used.

科学的研究の応用

N-(3-Aminopropyl)octanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.

作用機序

The mechanism of action of N-(3-Aminopropyl)octanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

- N-(3-Aminopropyl)decanamide

- N-(3-Aminopropyl)hexanamide

- N-(3-Aminopropyl)butanamide

Comparison: N-(3-Aminopropyl)octanamide is unique due to its specific chain length and the presence of both an amide and an amino group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with other similar compounds .

生物活性

N-(3-Aminopropyl)octanamide is an organic compound classified as an amide, characterized by its molecular formula and a molecular weight of approximately 200.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and microbiology, due to its potential biological activities.

Chemical Structure and Properties

This compound features a unique structure that includes an octanamide backbone with an aminopropyl substituent. This structural configuration allows it to engage in various chemical reactions, such as oxidation, reduction, and substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| Functional Groups | Amide, Amino |

Synthesis Methods

The synthesis of this compound typically involves the reaction of octanoyl chloride with 3-aminopropylamine in the presence of a base like triethylamine. The reaction can be represented as follows:

This method can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study focused on a series of fatty N-acyl diamines, including derivatives like N-(3-aminopropyl)oleamide, demonstrated effectiveness against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus (MRSA), Staphylococcus epidermidis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal species : Candida albicans, Candida tropicalis

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 16 µg/mL against Gram-positive bacteria, indicating strong antibacterial properties comparable to traditional antibiotics like chloramphenicol .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to modulate protein activity through hydrogen bonding and other interactions with biological macromolecules. Such interactions may disrupt cellular processes in pathogens, leading to their inhibition or death.

Toxicological Profile

While the compound shows promise in antimicrobial applications, its safety profile is also crucial. Toxicological studies have indicated that high doses can lead to adverse effects in animal models, including respiratory distress and organ discoloration. For instance, doses above 50 mg/kg body weight resulted in significant mortality rates in rat studies .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments evaluated the antibacterial activity of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound maintained efficacy similar to established antibiotics, suggesting potential for therapeutic applications .

- Toxicological Assessment : In a study assessing the toxicity of related compounds, adverse effects were noted at high doses (≥20 mg/kg), including changes in liver enzyme levels and body weight reductions in test subjects . These findings underscore the importance of dosage regulation in therapeutic contexts.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds such as N-(3-Aminopropyl)decanamide and N-(3-Aminopropyl)hexanamide. The unique chain length and functional groups present in this compound contribute to its distinct biological activities.

| Compound | Antimicrobial Activity | Notable Features |

|---|---|---|

| This compound | High | Effective against MRSA |

| N-(3-Aminopropyl)decanamide | Moderate | Similar structural properties |

| N-(3-Aminopropyl)hexanamide | Low | Shorter carbon chain |

特性

IUPAC Name |

N-(3-aminopropyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-10,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGZCTUTODQNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888419 | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73772-41-5 | |

| Record name | N-(3-Aminopropyl)octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73772-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)octanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。